molecular formula C6H14Cl2N2O2 B1395080 4-Methylpiperazine-2-carboxylic acid dihydrochloride CAS No. 75944-99-9

4-Methylpiperazine-2-carboxylic acid dihydrochloride

Cat. No. B1395080
CAS RN: 75944-99-9
M. Wt: 217.09 g/mol
InChI Key: NXIVGAYIUBHNQC-UHFFFAOYSA-N
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Description

4-Methylpiperazine-2-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 75944-99-9 . It has a molecular weight of 217.09 and its IUPAC name is 4-methyl-2-piperazinecarboxylic acid dihydrochloride . The compound is an off-white solid .


Molecular Structure Analysis

The molecular structure of 4-Methylpiperazine-2-carboxylic acid dihydrochloride can be represented by the linear formula: C6H14Cl2N2O2 . The InChI code for this compound is 1S/C6H12N2O2.2ClH/c1-8-3-2-7-5 (4-8)6 (9)10;;/h5,7H,2-4H2,1H3, (H,9,10);2*1H .


Physical And Chemical Properties Analysis

The physical form of 4-Methylpiperazine-2-carboxylic acid dihydrochloride is an off-white solid . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Pharmacology

In pharmacology, 4-Methylpiperazine-2-carboxylic acid dihydrochloride is utilized as a building block for the synthesis of various pharmaceutical compounds. Its piperazine moiety is a common feature in drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound’s ability to form stable salts enhances its solubility, making it suitable for drug formulation.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It’s particularly valuable in the synthesis of piperazine derivatives, which are crucial in creating a wide range of organic molecules. Recent advances in C–H functionalization have expanded the utility of piperazine-containing compounds in medicinal chemistry .

Material Science

In material science, 4-Methylpiperazine-2-carboxylic acid dihydrochloride can be used to modify the surface properties of materials. Its incorporation into polymers can enhance their interaction with biological systems, making them suitable for biomedical applications .

Biochemistry

Biochemically, this compound can be employed in the study of enzyme-substrate interactions. Its structural similarity to certain amino acids allows it to act as an analog or inhibitor in enzymatic assays, aiding in the understanding of biochemical pathways .

Analytical Chemistry

4-Methylpiperazine-2-carboxylic acid dihydrochloride: is used in analytical chemistry as a standard or reagent. Its well-defined structure and properties make it suitable for calibrating instruments or as a reference compound in various analytical techniques .

Environmental Science

In environmental science, this compound’s derivatives could be explored for their potential use in environmental remediation. For example, they might be used to synthesize compounds that can chelate heavy metals or degrade toxic substances .

Agricultural Research

In agricultural research, derivatives of 4-Methylpiperazine-2-carboxylic acid dihydrochloride could be investigated for their role as precursors to agrochemicals. Their potential for creating new pesticides or herbicides is an area of ongoing research .

Chemical Engineering

Lastly, in chemical engineering, this compound can be used in process optimization studies. Its reactions and behavior under different conditions can provide insights into reaction kinetics and process design, which are essential for scaling up chemical production .

Safety And Hazards

The compound is classified as Eye Irritant 2 and Skin Irritant 2 . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

4-methylpiperazine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2ClH/c1-8-3-2-7-5(4-8)6(9)10;;/h5,7H,2-4H2,1H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIVGAYIUBHNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696137
Record name 4-Methylpiperazine-2-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpiperazine-2-carboxylic acid dihydrochloride

CAS RN

75944-99-9
Record name 4-Methylpiperazine-2-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpiperazine-2-carboxylic acid dihydrochloride
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4-Methylpiperazine-2-carboxylic acid dihydrochloride
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4-Methylpiperazine-2-carboxylic acid dihydrochloride
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4-Methylpiperazine-2-carboxylic acid dihydrochloride
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Reactant of Route 6
4-Methylpiperazine-2-carboxylic acid dihydrochloride

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